TAS-103 - 174634-08-3

TAS-103

Catalog Number: EVT-253818
CAS Number: 174634-08-3
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS-103 is a quinoline derivative that inhibits both topoisomerase I and II, causing a cytotoxic effect in cancer cells. (NCI)
Overview

TAS-103 is a novel quinoline derivative that has garnered attention for its potent antitumor properties, particularly as an inhibitor of both topoisomerase I and topoisomerase II. This compound is designed to stabilize the cleavable complexes of topoisomerases with DNA, leading to the inhibition of DNA synthesis and subsequent cell death in cancerous cells. The compound's efficacy has been demonstrated across various tumor cell lines, showing significant cytotoxicity compared to established chemotherapeutic agents.

Source and Classification

TAS-103 was developed by researchers at Taiho Pharmaceutical Co., Ltd. and has been studied extensively for its pharmacological properties. It falls under the classification of anticancer agents, specifically targeting the enzyme classes known as topoisomerases, which are crucial for DNA replication and transcription processes.

Synthesis Analysis

The synthesis of TAS-103 involves a multi-step process that includes a key imino Diels-Alder cycloaddition reaction. This reaction utilizes anilines, pyridinecarboxyaldehydes, and indene as starting materials to form the quinoline structure. The detailed synthetic pathway can be summarized as follows:

  1. Starting Materials: Anilines, pyridinecarboxyaldehydes, and indene.
  2. Reaction Conditions: The reaction requires specific temperature and solvent conditions to facilitate the cycloaddition.
  3. Yield Optimization: Various parameters such as catalyst type and reaction time are adjusted to maximize yield.

The synthesis process is efficient and allows for the production of multiple derivatives of TAS-103, which can be further explored for enhanced therapeutic effects .

Chemical Reactions Analysis

TAS-103 undergoes various chemical reactions that are pivotal for its mechanism of action:

  1. Binding to DNA: TAS-103 interacts with DNA through two primary modes:
    • Surface Binding: The compound binds to the exterior of the DNA helix.
    • Intercalation: It can insert itself between base pairs, disrupting normal DNA function.
  2. Topoisomerase Inhibition: The compound stabilizes the transient cleavable complexes formed during the topoisomerase-mediated processes, preventing the re-ligation of DNA strands after they have been cut.

These reactions are critical for inducing cytotoxicity in cancer cells, leading to apoptosis .

Mechanism of Action

The mechanism of action for TAS-103 involves several steps:

  1. Topoisomerase Interaction: TAS-103 binds to both topoisomerase I and topoisomerase II enzymes.
  2. Cleavable Complex Stabilization: By stabilizing the cleavable complexes formed during DNA replication, TAS-103 prevents the re-ligation of DNA strands.
  3. Induction of Cell Cycle Arrest: The stabilization leads to increased cell populations in the S-G2/M phases, causing disruption in normal cell cycle progression.
  4. Cytotoxic Effects: Ultimately, this process results in significant cytotoxicity against various tumor cell lines, with an IC50 range from 0.0030 to 0.23 μM .
Physical and Chemical Properties Analysis

TAS-103 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a defined range suitable for pharmaceutical applications.

These properties are essential for formulating effective drug delivery systems .

Applications

TAS-103 has significant scientific uses primarily in oncology research:

  1. Antitumor Agent: It is being explored as a potential treatment for various cancers due to its dual inhibition of topoisomerases.
  2. Drug Resistance Studies: Research indicates that TAS-103 retains efficacy against drug-resistant cancer cell lines, making it a candidate for combination therapies .
  3. Clinical Trials: Ongoing clinical trials aim to establish its safety profile and therapeutic potential in human subjects.

The broad-spectrum antitumor activity combined with its unique mechanism makes TAS-103 a promising candidate in cancer therapeutics .

Introduction to TAS-103 as a Dual Topoisomerase Inhibitor

TAS-103 (BMS-247615) is a synthetic quinoline derivative with potent anticancer properties, defined chemically as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (molecular weight: 406.31 g/mol) [7] [10]. This compound represents a distinctive class of chemotherapeutic agents engineered to concurrently inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) isoforms. Its dihydrochloride salt form enhances aqueous solubility and stability while retaining biological activity equivalent to the free base [1] [7]. Preclinical studies position TAS-103 as a compelling candidate for circumventing limitations of single-target topoisomerase inhibitors, with documented efficacy across diverse cancer cell lines and multidrug-resistant phenotypes [4] [8].

Role of Topoisomerase I/II in DNA Replication and Cancer Pathogenesis

Topoisomerases are essential nuclear enzymes responsible for resolving DNA topological stress during replication, transcription, recombination, and chromosome segregation. Their dysregulation is a hallmark of malignant transformation and proliferation:

  • Topoisomerase I (Topo I, Type IB): This monomeric enzyme (100 kDa) creates transient single-strand breaks in DNA, allowing controlled rotation to relieve superhelical tension. It covalently attaches to the 3'-phosphate via its active-site tyrosine (Tyr-723 in humans) during the catalytic cycle, forming the "cleavable complex." Unlike Topo II, it functions independently of ATP. Cancer cells frequently overexpress Topo I (5-35 fold increases documented in colorectal, ovarian, and prostate carcinomas) to support heightened DNA replication demands [3] [9].

  • Topoisomerase II (Topo II, Type IIA): This homodimeric enzyme (170 kDa per monomer in humans) generates transient double-strand breaks to enable strand passage, decatenation of intertwined chromosomes, and resolution of DNA knots. It requires ATP hydrolysis and forms covalent linkages between tyrosine residues (Tyr-804 in Topo IIα) and 5'-phosphates of DNA. Two isoforms exist: Topo IIα (proliferation-associated, peak expression in G2/M) and Topo IIβ (constitutive expression, roles in transcription). Elevated Topo IIα levels correlate with aggressive tumor phenotypes and poor prognosis [3] [5] [9].

Table 1: Key Characteristics of Human Topoisomerase I and II

CharacteristicTopoisomerase I (Topo I)Topoisomerase IIα (Topo IIα)
ClassificationType IBType IIA
Molecular Mass~100 kDa~170 kDa (homodimer)
Gene LocationChromosome 20q12-13.2Chromosome 17q21-22
Essential FunctionRelieves transcription/replication torsional stressDecatenates chromosomes, resolves DNA knots
Catalytic MechanismSingle-strand break/rotationDouble-strand break/strand passage
ATP RequirementNoYes
Cell Cycle ExpressionRelatively constantPeaks in G2/M phase
Cancer RelevanceOverexpressed in multiple carcinomas (e.g., colorectal, ovarian)Overexpressed in proliferating tissues; prognostic marker

The pathological reliance of tumors on elevated topoisomerase activity provides a biochemical vulnerability. Stabilization of the normally transient topoisomerase-DNA cleavable complexes by inhibitors converts these enzymes into potent DNA-damaging agents, triggering replication fork arrest, double-strand breaks (DSBs), and apoptotic cell death [3] [5].

Rationale for Dual Topoisomerase Inhibition in Anticancer Therapy

Conventional topoisomerase-targeting agents (e.g., camptothecins for Topo I, etoposide for Topo II) face clinical limitations including narrow therapeutic spectra, development of resistance, and treatment-related secondary malignancies. TAS-103's dual inhibition strategy addresses these challenges through several interconnected mechanisms:

  • Overcoming Functional Redundancy and Compensatory Mechanisms: Cancer cells can modulate Topo I and II expression inversely upon single-agent exposure. Topo I inhibition can upregulate Topo IIα, and vice versa, allowing tumor adaptation and survival [4] [9]. Simultaneous inhibition by TAS-103 disrupts this compensatory crosstalk, leading to synergistic DNA damage accumulation.

  • Bypassing Drug Resistance: Resistance to single-target topoisomerase inhibitors often arises from decreased target expression, mutations in the enzyme (e.g., Topo I mutations in the camptothecin-binding region), or efflux pump overexpression (P-glycoprotein/P-gp, Multidrug Resistance Protein/MRP). TAS-103 demonstrates potent activity against models harboring these resistance mechanisms:

  • Multidrug Resistance (MDR): TAS-103 retains cytotoxicity against HL60/MX2 cells (mitoxantrone-resistant, overexpress MRP/LRP) and P-gp-overexpressing KB/VCR cells with resistance factors (RF) close to 1, indicating minimal cross-resistance [4] [8].
  • Topoisomerase-Specific Resistance: While PC-7/CPT cells (Topo I mutation) show moderate resistance to TAS-103 (RF ~5-10), cell lines with reduced Topo I (P388/CPT, HT-29/CPT) or Topo II expression (KB/VM4, HT-29/Etp) exhibit only slight (2-3 fold) resistance or maintain sensitivity [4] [8].

Table 2: TAS-103 Activity Against Resistant Cancer Cell Models

Resistance ModelResistance MechanismResistance Factor (RF) to TAS-103Key Finding
HL60/MX2Mitoxantrone-resistant; MRP/LRP high~82 (IC50: 2.7 μM vs 0.033 μM in WT HL60)RF high but significant absolute activity remains
KB/VCR (KB-8-5)P-glycoprotein (P-gp) overexpression~1No significant cross-resistance
KB/MRPMRP1 overexpression~1No significant cross-resistance
PC-7/CPTTopo I mutation (camptothecin-res)~5-10Moderate resistance due to primary target mutation
P388/CPT, HT-29/CPTReduced Topo I expression~1-2Minimal cross-resistance
KB/VM4, HT-29/EtpReduced Topo IIα expression~2-3Minimal cross-resistance
  • Inducing Potent and Broad-Spectrum Cytotoxicity: TAS-103 exhibits nanomolar potency across diverse human cancer lines (gastric, colon, lung, breast, leukemia), with IC50 values typically ranging from 0.0030 to 0.23 μM after continuous exposure. This potency surpasses etoposide (Topo II inhibitor) and is comparable to SN-38 (active metabolite of irinotecan, a Topo I inhibitor) [4]. Mechanistically, TAS-103 inhibits DNA synthesis more profoundly than RNA or protein synthesis and increases S-G2/M phase accumulation, indicating S-phase sensitivity. Its cytotoxicity correlates directly with the induction of Topo-DNA complexes rather than solely intracellular drug accumulation [4].

  • Triggering Synergistic Apoptotic Pathways: Dual inhibition potentiates the intrinsic apoptotic cascade. TAS-103 activates caspase-3 (CPP32) and caspase-1 (ICE)-like proteases, key executioners of apoptosis. Overexpression of the anti-apoptotic protein Bcl-2 in AZ521 gastric carcinoma cells significantly blocks TAS-103-induced apoptosis, confirming the engagement of the mitochondrial apoptotic pathway [2]. This contrasts with some single-target inhibitors where alternative death pathways may dominate.

  • Molecular Mechanism of Dual Action: TAS-103 functions primarily as a dual topoisomerase poison, stabilizing the covalent Topo-DNA cleavable complex. Evidence suggests it also interacts directly with DNA, potentially via intercalation or minor groove binding, displacing ethidium bromide in vitro. This DNA binding property may contribute to its inhibitory effects on both enzymes by interfering with their DNA binding or cleavage/religation kinetics, distinct from purely interfacial inhibitors like camptothecin [3] [8]. Biochemical assays confirm TAS-103 inhibits both Topo I-mediated relaxation of supercoiled DNA and Topo II-mediated decatenation of kinetoplast DNA [4] [8].

Table 3: Comparative Cytotoxicity of TAS-103 Versus Reference Inhibitors

Cell LineTAS-103 IC50 (μM)SN-38 IC50 (μM)Etoposide (VP-16) IC50 (μM)Key Comparison
Various Tumor Lines0.0030 – 0.23~0.001 – 0.050.1 – >10TAS-103 >> Etoposide; ≈ SN-38
HL-60 (Leukemia)0.033Not Reported (NR)NRBenchmark potency
Lewis Lung Carcinoma (LLC)~0.01-0.1 (in vitro)NRNRConfirmed in vivo tumor growth suppression
HeLa (Cervical)0.04NRNRConfirmed Topo I/II poisoning

Compound Names in Article: TAS-103, BMS-247615, TAS-103 dihydrochloride, BMS-247615 dihydrochloride.

Properties

CAS Number

174634-08-3

Product Name

TAS-103

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22)

InChI Key

ROWSTIYZUWEOMM-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43

Isomeric SMILES

CN(C)CCNC1=C2C(=C3C=CC(=O)C=C3N1)C4=CC=CC=C4C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.